

# Preparing Indirubin Derivative E804 stock solution in DMSO

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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## Application Notes: Indirubin Derivative E804

### Introduction

**Indirubin Derivative E804**, also known as Indirubin-3'-(2,3 dihydroxypropyl)-oximether, is a synthetic, water-soluble derivative of indirubin.[1] Indirubin is a naturally occurring bis-indole alkaloid found in the Indigo plant and has been utilized in traditional Chinese medicine for its anti-inflammatory and anti-tumor properties.[2][3] E804 was developed to improve upon the poor solubility and bioavailability of the parent compound, enhancing its potential as a therapeutic agent in research and drug development.[4]

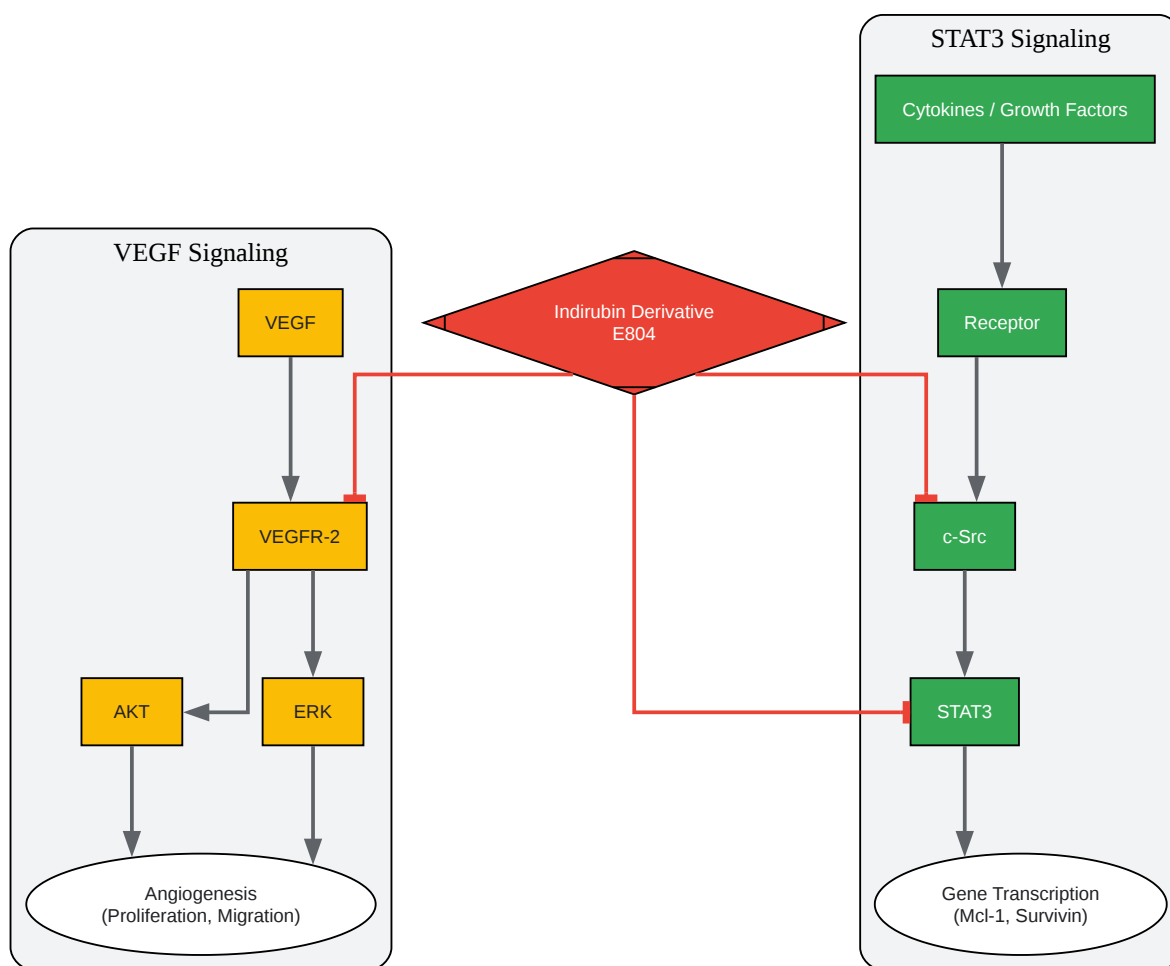
### Mechanism of Action

E804 is a multi-target kinase inhibitor with potent activity against several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Its primary mechanisms of action include:

- **Inhibition of STAT3 Signaling:** E804 is a strong inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[5] It achieves this by directly inhibiting the activity of upstream kinases such as c-Src.[5][6] The inhibition of STAT3, a key oncogenic transcription factor, leads to the suppression of anti-apoptotic proteins like Mcl-1 and survivin, thereby inducing apoptosis in cancer cells.[4]

- **Inhibition of Angiogenesis:** The compound exhibits potent anti-angiogenic (or angiosuppressive) activity.<sup>[4]</sup> It directly inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity, a critical step in the formation of new blood vessels that supply tumors.<sup>[5]</sup> This leads to a reduction in the phosphorylation of downstream effectors like AKT and ERK, ultimately inhibiting endothelial cell proliferation, migration, and tube formation.<sup>[5]</sup>
- **Inhibition of other Kinases:** E804 also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) with an IC<sub>50</sub> of 0.65 μM, and Cyclin-dependent kinase 2 (CDK2)/CycE with an EC<sub>50</sub> of 0.23 μM.<sup>[1][7]</sup>

These inhibitory actions make E804 a valuable tool for studying cancer biology and a promising candidate for preclinical drug development.<sup>[8][9]</sup>



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**Caption:** E804 inhibits STAT3 and VEGFR-2 signaling pathways.

## Physicochemical and Solubility Data

All quantitative data for **Indirubin Derivative E804** is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **Indirubin Derivative E804**

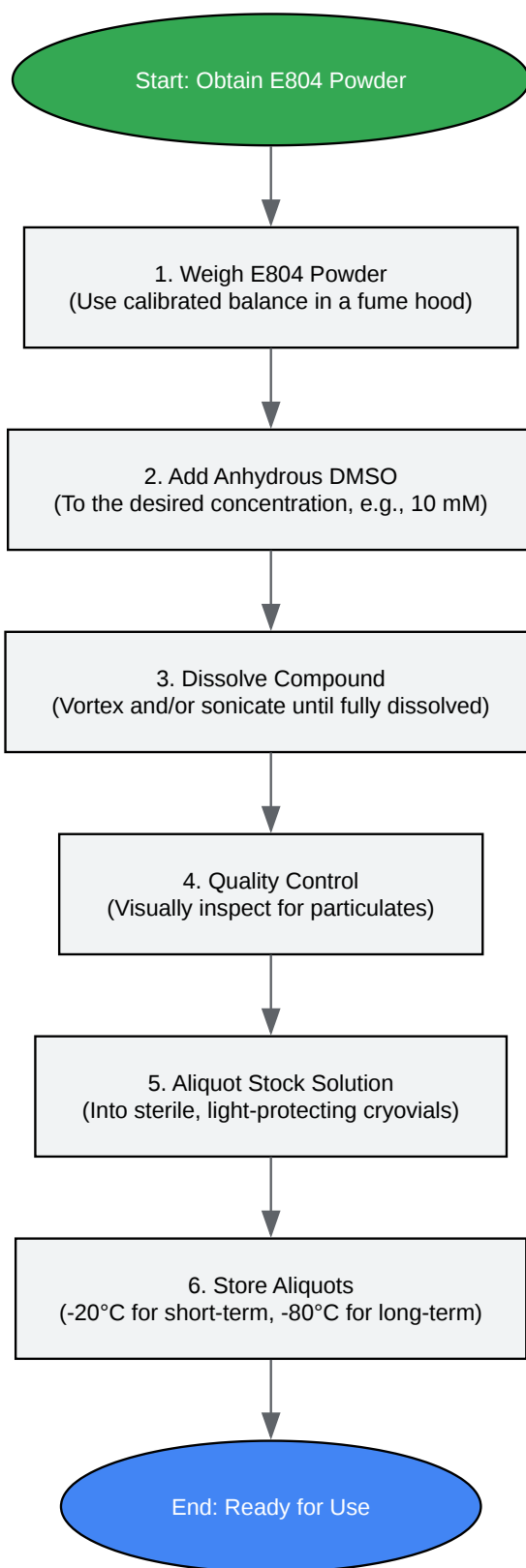
Property	Value	Reference
Full Name	Indirubin-3'-(2,3 dihydroxypropyl)-oximether	[6]
Molecular Formula	C <sub>20</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>	N/A
Molecular Weight	365.38 g/mol	[1]
Appearance	Dark red solid	[7]
Log P (Partition Coefficient)	3.54 ± 0.03	[10]
Log D (Distribution Coefficient)	3.54 ± 0.03	[10]
pKa	No detectable pKa in pH range 2-11	[10]

Table 2: Solubility Profile of **Indirubin Derivative E804**

Solvent	Solubility	Notes	Reference
DMSO	Highest solubility among organic solvents	A stock of 10 mM (3.65 mg/mL) is readily achievable.	[10][11]
Water	Practically insoluble	-	[10]
Ethanol	Insoluble	Data for parent compound indirubin.	[3]

## Protocols: Stock Solution Preparation and Use

The following protocols provide detailed methodologies for preparing and using E804 solutions for research applications.



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**Caption:** Workflow for preparing E804 stock solution in DMSO.

## Protocol 1: Preparation of 10 mM E804 Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

Materials and Equipment:

- **Indirubin Derivative E804** powder (MW: 365.38 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Calibrated analytical balance
- Sterile, amber or light-protecting microcentrifuge tubes or cryovials
- Sterile pipette and tips
- Vortex mixer
- Sonicator bath (optional)

Procedure:

- Pre-calculation: Determine the required mass of E804 for your desired stock solution volume. To make 1 mL of a 10 mM stock solution:
  - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 365.38 \text{ g/mol} * 1000 \text{ mg/g} = 3.65 \text{ mg}$
- Weighing: In a chemical fume hood, carefully weigh out the calculated amount of E804 powder (e.g., 3.65 mg) and place it into a sterile, appropriately sized tube.
- Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the E804 powder.
- Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes or until the solution is clear and free of particulates.<sup>[1]</sup>

- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.[\[1\]](#)
- Storage Conditions: Store the aliquots protected from light.
  - For short-term storage (up to 1 month), store at -20°C.[\[1\]](#)
  - For long-term storage (up to 6 months), store at -80°C.[\[1\]](#)

## Protocol 2: Preparation of Working Solutions from DMSO Stock

### A. In Vitro Working Solution (for Cell Culture)

- Thaw a single aliquot of the 10 mM E804 DMSO stock solution at room temperature.
- Perform a serial dilution of the stock solution directly into your cell culture medium to achieve the desired final concentration (e.g., 1  $\mu$ M, 10  $\mu$ M).
- Important: The final concentration of DMSO in the cell culture medium should be kept low, typically <0.1% v/v, to avoid solvent-induced cytotoxicity.[\[11\]](#) For example, to make 1 mL of medium with 10  $\mu$ M E804, add 1  $\mu$ L of the 10 mM stock solution.

### B. In Vivo Working Solution (for Animal Studies)

For in vivo studies, E804 is often administered in a vehicle that improves its bioavailability. The following is an example formulation based on published methods.[\[1\]](#)

#### Materials:

- E804 stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)

Procedure to prepare a clear solution ( $\geq 2.08$  mg/mL):[1]

- Prepare a vehicle mixture consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
- To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of the vehicle mixture.
- For example, to make 1 mL of working solution:
  - Add 100  $\mu$ L of the 20.8 mg/mL DMSO stock to a sterile tube.
  - Add 900  $\mu$ L of the prepared vehicle mixture.
- Mix thoroughly until a clear solution is formed. This formulation yields a final concentration of 2.08 mg/mL with 10% DMSO.

Safety Precautions:

- **Indirubin Derivative E804** should be handled as a potentially hazardous material.[2]
- Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
- Perform all weighing and initial solubilization steps in a chemical fume hood to avoid inhalation of the powder.
- Consult the Safety Data Sheet (SDS) for complete safety information.

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- To cite this document: BenchChem. [Preparing Indirubin Derivative E804 stock solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772170#preparing-indirubin-derivative-e804-stock-solution-in-dmsol]

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